molecular formula C14H14N2O B1271345 2-amino-N-(3-methylphenyl)benzamide CAS No. 22312-62-5

2-amino-N-(3-methylphenyl)benzamide

Cat. No.: B1271345
CAS No.: 22312-62-5
M. Wt: 226.27 g/mol
InChI Key: ZLUXETNDOIBMSR-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a closely related derivative, acts as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis, cell-cycle arrest, and histone acetylation. This compound has shown significant antitumor activity in vivo and entered clinical trials as a promising anticancer drug (Zhou et al., 2008).

Electrochemical Oxidation and Antioxidant Activity

Amino-substituted benzamide derivatives, similar to 2-amino-N-(3-methylphenyl)benzamide, have been studied for their antioxidant properties. They act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds, including amino-substituted benzamides, are crucial for understanding their free radical scavenging activity (Jovanović et al., 2020).

Antibacterial and Antifungal Activities

Certain derivatives of benzamides, structurally related to this compound, have shown antibacterial and antifungal activities. For instance, thiophene-3-carboxamide derivatives exhibited notable activity against various bacterial and fungal strains (Vasu et al., 2005).

Anticonvulsant Properties

Related benzamide compounds, like 4-amino-N-(2,6-dimethylphenyl)benzamide, have demonstrated potent anticonvulsant effects in various models. These compounds have been found to be superior to phenytoin in the maximal electroshock seizure test, showing potential for development as anticonvulsant drugs (Lambert et al., 1995).

Neuroleptic Activity

Benzamides with certain substitutions have been explored for their neuroleptic (antipsychotic) activity. Studies have found that specific structural modifications can enhance their activity, offering potential in the treatment of psychosis (Iwanami et al., 1981).

Vascular Endothelial Growth Factor Inhibition

Substituted benzamides, similar in structure to this compound, have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have demonstrated efficacy in human lung and colon carcinoma xenograft models, indicating their potential in cancer treatment (Borzilleri et al., 2006).

Antitumor Properties

Novel amino-substituted benzothiazoles, structurally related to this compound, have been evaluated for their antitumor properties. These compounds have shown selective and potent antitumor properties in both in vitro and in vivo studies, suggesting their potential use in cancer therapy (Bradshaw et al., 2002).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, which are structurally akin to this compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potential as class III electrophysiological agents, indicating their utility in treating cardiac conditions (Morgan et al., 1990).

Safety and Hazards

The safety data sheet for a similar compound, “3-amino-N-(3-methylphenyl)benzamide”, suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to avoid the formation of dust and aerosols .

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUXETNDOIBMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368767
Record name 2-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22312-62-5
Record name 2-Amino-N-(3-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22312-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzoic acid (290 mg) and 3-methylaniline (215 mg) in 10 mL of DMF was added 1-hydroxybenzotriazole (300 mg), EDC (400 mg) and triethylamine (500 μL). The resulting solution was stirred for 16 h. The reaction solution was partitioned with ethyl acetate and water. The ethyl acetate layer was extracted w/50 mL each of 5% citric acid, saturated sodium bicarbonate, saturated sodium chloride, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a solid.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step One

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